molecular formula C8H8F3NO3S B14825040 N-(4-Hydroxy-3-(trifluoromethyl)phenyl)methanesulfonamide

N-(4-Hydroxy-3-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B14825040
M. Wt: 255.22 g/mol
InChI Key: UILSBKMWEMPSSB-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-3-(trifluoromethyl)phenyl)methanesulfonamide: is an organic compound that contains a trifluoromethyl group, a hydroxy group, and a methanesulfonamide group attached to a benzene ring

Properties

Molecular Formula

C8H8F3NO3S

Molecular Weight

255.22 g/mol

IUPAC Name

N-[4-hydroxy-3-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C8H8F3NO3S/c1-16(14,15)12-5-2-3-7(13)6(4-5)8(9,10)11/h2-4,12-13H,1H3

InChI Key

UILSBKMWEMPSSB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxy-3-(trifluoromethyl)phenyl)methanesulfonamide typically involves the reaction of 4-hydroxy-3-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in N-(4-Hydroxy-3-(trifluoromethyl)phenyl)methanesulfonamide can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may have different chemical and biological properties.

    Substitution: The trifluoromethyl group can participate in various substitution reactions, including nucleophilic aromatic substitution, to introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Biology: The compound’s unique chemical structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding in biological systems.

Medicine: Due to its potential biological activity, N-(4-Hydroxy-3-(trifluoromethyl)phenyl)methanesulfonamide is being investigated for its use in developing new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-3-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with target proteins, while the methanesulfonamide group can participate in various chemical interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

  • 4-Hydroxy-N-(3-(trifluoromethyl)phenyl)benzamide
  • N-Phenyl-bis(trifluoromethanesulfonimide)
  • 4-(Trifluoromethyl)phenol

Comparison:

  • 4-Hydroxy-N-(3-(trifluoromethyl)phenyl)benzamide shares the trifluoromethyl and hydroxy groups but differs in the presence of a benzamide group instead of a methanesulfonamide group.
  • N-Phenyl-bis(trifluoromethanesulfonimide) contains two trifluoromethanesulfonimide groups attached to a phenyl ring, making it more reactive in certain chemical reactions.
  • 4-(Trifluoromethyl)phenol lacks the methanesulfonamide group, which affects its reactivity and potential applications.

N-(4-Hydroxy-3-(trifluoromethyl)phenyl)methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a versatile compound for various applications.

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